molecular formula C10H9BrN2O2 B2557867 Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 2090461-66-6

Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B2557867
CAS RN: 2090461-66-6
M. Wt: 269.098
InChI Key: NKPRLLKWSBHODJ-UHFFFAOYSA-N
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Description

“Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been reported to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C . The resulting compounds exhibit potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives includes a pyrrole ring and a pyrazine ring . The orientation of these rings plays a crucial role in the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFRs . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibits potent FGFR inhibitory activity .

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a precursor in the synthesis of complex organic compounds, demonstrating its versatility in organic chemistry. It is involved in the preparation of compounds containing pyrrolopyridine structures, which are of interest due to their magnetic, spectroscopic, and electrochemical properties. These compounds are studied for their biological activities and potential applications in materials science (Boča, Jameson, & Linert, 2011).

Role in Kinase Inhibition

The compound has been identified as a key element in the design of kinase inhibitors, due to its ability to interact with kinases via multiple binding modes. Its structural flexibility allows it to bind effectively to the kinase hinge region, making it a valuable scaffold in medicinal chemistry for developing new therapeutics targeting various diseases (Wenglowsky, 2013).

Metabolic Pathways in Plants

Research has also explored the metabolic roles of pyrroline-5-carboxylate, a related compound, in plant defense mechanisms against pathogens. This investigation sheds light on the intricate biochemical pathways plants utilize to withstand environmental stresses and disease, highlighting the broader implications of pyrrolopyridine derivatives in biological systems (Qamar, Mysore, & Senthil-Kumar, 2015).

Catalysis and Chemical Reactions

In the domain of catalysis, the structural motifs derived from this compound are crucial in synthesizing pyranopyrimidine derivatives. These derivatives have significant applications in the pharmaceutical industry, demonstrating the compound's role in facilitating reactions that lead to bioactive molecules (Parmar, Vala, & Patel, 2023).

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway . Abnormal activation of this pathway is associated with the progression and development of several cancers . Therefore, these compounds can inhibit cancer cell proliferation and induce apoptosis .

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives include further optimization of these compounds for cancer therapy . These compounds, due to their potent activities against FGFRs, have significant development prospects .

properties

IUPAC Name

ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-8(11)5-13-9(7)12-4-6/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPRLLKWSBHODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC=C2Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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